Octanoyl carnitine hydrochloride, also known as Octanoyl-dl-carnitine hydrochloride, is a derivative of carnitine, a quaternary ammonium compound that plays a crucial role in the transport of fatty acids into the mitochondria for energy production. This compound is particularly significant in metabolic processes involving medium-chain fatty acids. It is classified under acylcarnitines, which are formed by the esterification of carnitine with fatty acids.
Octanoyl carnitine hydrochloride can be sourced from various biological and chemical processes. It is produced endogenously in the body through the action of carnitine O-octanoyltransferase, an enzyme that catalyzes the transfer of an octanoyl group from octanoyl-CoA to L-carnitine. Additionally, it can be synthesized through chemical methods in laboratory settings.
The synthesis of Octanoyl carnitine hydrochloride can be achieved through various methods:
The molecular structure of Octanoyl carnitine hydrochloride consists of a carnitine backbone with an octanoyl group attached. The structural representation can be detailed as follows:
Cl.O=C(O)CC(OC(=O)CCCCCCC)C[N+](C)(C)C
InChI=1S/C15H29NO4.ClH/c1-5-6-7-8-9-10-15(19)20-13(11-14(17)18)12-16(2,3)4;/h13H,5-12H2,1-4H3;1H/t13-;/m1./s1
.The compound exhibits a complex structure that facilitates its biological function in fatty acid metabolism.
Octanoyl carnitine hydrochloride participates in several biochemical reactions primarily related to fatty acid metabolism:
The reactions involving Octanoyl carnitine hydrochloride are generally reversible and regulated by factors such as malonyl-CoA levels, which inhibit the enzyme activity non-linearly.
Octanoyl carnitine hydrochloride operates primarily by facilitating the transport of fatty acids across mitochondrial membranes:
Research indicates that Octanoyl carnitine hydrochloride plays a vital role in energy metabolism, especially during periods of glucose deprivation.
The compound's physical and chemical properties make it suitable for both research applications and potential therapeutic uses in metabolic disorders .
Octanoyl carnitine hydrochloride has several scientific uses:
Octanoyl-DL-carnitine hydrochloride (C8-carnitine) serves as a critical carrier molecule for medium-chain fatty acids (MCFAs), enabling their transport across mitochondrial membranes for β-oxidation. Unlike long-chain fatty acids that require carnitine palmitoyltransferase I/II (CPT I/II) systems, C8-carnitine bypasses CPT I regulation due to its medium-chain length (C8:0), directly entering mitochondria via the carnitine-acylcarnitine translocase (CACT) [4] [7]. Once inside the mitochondrial matrix, carnitine octanoyltransferase (CROT) and carnitine acetyltransferase (CRAT) catalyze the reconversion of octanoyl-carnitine to octanoyl-CoA, which undergoes sequential β-oxidation cycles. Each cycle shortens the acyl chain by two carbons, generating acetyl-CoA, NADH, and FADH₂ for ATP production via the electron transport chain [1] [5].
Table 1: Enzymatic Processing of Octanoyl-Carnitine in Mitochondria
Enzyme | Location | Function | Product |
---|---|---|---|
Carnitine Octanoyltransferase (CROT) | Peroxisomes/Matrix | Converts octanoyl-carnitine to octanoyl-CoA | Octanoyl-CoA |
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Matrix | Initiates β-oxidation via dehydrogenation | Enoyl-CoA, FADH₂ |
Hydratase/Dehydrogenase/Thiolase | Matrix | Completes β-oxidation cycles | Acetyl-CoA, NADH |
Recent studies reveal that peroxisomal CROT contributes significantly to medium-chain acyl metabolism. CROT transfers octanoyl groups from CoA to carnitine, facilitating peroxisome-mitochondria crosstalk and ensuring efficient acetyl-CoA shuttling during energy stress [1] [3].
During glucose deprivation, C8-carnitine becomes a preferential substrate for sustaining cellular energy. In U87MG glioma cells, isotopic tracing (¹³C₂-LAC) demonstrated that exogenous acetyl-L-carnitine derivatives (including C8-carnitine) contribute >60% more robustly to acetyl-CoA pools than β-hydroxybutyrate under glucose limitation (0.5 mM). This acetyl-CoA fuels cytosolic processes like lipogenesis, evidenced by ²H₃-LAC’s kinetic isotope effect on acetyl-CoA carboxylase—the rate-limiting enzyme in fatty acid synthesis [1] [5]. C8-carnitine also regulates metabolic flexibility by:
Table 2: Substrate Utilization in Glucose-Limited States
Substrate | Acetyl-CoA Enrichment (%) | Fatty Acid Synthesis Rate | O₂ Consumption |
---|---|---|---|
C8-carnitine (1 mM) | 85 ± 6 | 72 ± 8 nmol/min/mg protein | 45 ± 5 nmol/min |
β-Hydroxybutyrate | 23 ± 4 | 18 ± 3 nmol/min/mg protein | 42 ± 4 nmol/min |
Data from glucose-starved U87MG cells [1] [9]
C8-carnitine interacts uniquely with CPT isoforms due to its medium-chain structure. While CPT1 primarily handles long-chain acyl-carnitines (C16-C18), octanoyl-carnitine is a poor substrate for CPT1 but efficiently processed by CPT2 and CROT. This distinction was validated via CRISPR-Cas9 knockout models:
Malonyl-CoA—a CPT1 inhibitor—does not affect C8-carnitine transport, allowing uninterrupted β-oxidation during high-glycolytic flux. This bypass mechanism is quantified via tandem mass spectrometry assays, showing 4-fold higher CPT2 activity for C8-carnitine vs. palmitoyl-carnitine in digitonin-permeabilized fibroblasts [4] [8].
Table 3: Carnitine Acyltransferase Substrate Specificities
Enzyme | Preferred Chain Length | Malonyl-CoA Sensitivity | Activity (nmol/min/mg) |
---|---|---|---|
CPT1 (Liver Isoform) | C16-C18 | High (IC₅₀ = 2 µM) | 18 ± 2 |
CPT2 | C8-C16 | None | 64 ± 7 |
CROT | C4-C12 | None | 89 ± 9 |
Activity measured using [U-¹³C]-acyl-carnitines [4] [6]
MCAD deficiency—a disorder of mitochondrial β-oxidation—causes pathological accumulation of octanoyl-carnitine due to impaired dehydrogenation of octanoyl-CoA. Tandem mass spectrometry of patient fibroblasts incubated with deuterated linoleate ([²H₄]C18:2) reveals:
This accumulation disrupts energy homeostasis via:
Table 4: Acylcarnitine Profiles in MCAD Deficiency
Acylcarnitine | Concentration (µM) | Fold Change vs. Control | Pathogenic Role |
---|---|---|---|
Octanoyl (C8) | 5.2 ± 0.8 | 12.5 | Primary biomarker |
Decenoyl (C10:1) | 3.1 ± 0.4 | 9.8 | Secondary accumulation |
Butyryl (C4) | 0.9 ± 0.2 | 2.1 | Minor significance |
Data from plasma of MCAD-deficient patients after fasting [7] [8]
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7